![molecular formula C10H10ClN3O2 B1279316 Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate CAS No. 64067-98-7](/img/structure/B1279316.png)

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate

Vue d'ensemble

Description

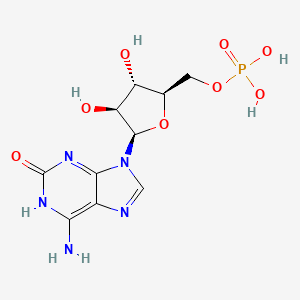

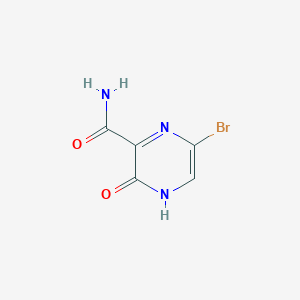

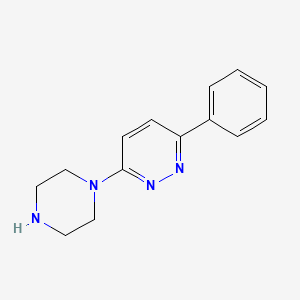

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a heterocyclic compound that has gained interest in the scientific community.

Synthesis Analysis

The synthesis of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate involves the suspension of 3-amino-6-chloropyridazine in ethanol, followed by the addition of ethyl 4-chloroacetoacetate . The mixture is then heated and refluxed for 24 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is adjusted to pH 7 by the addition of an aqueous solution of sodium hydrogen carbonate, followed by extraction with ethyl acetate .Molecular Structure Analysis

The molecular structure of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate was characterized by spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate include heating and refluxing for 24 hours, followed by extraction with ethyl acetate .Physical And Chemical Properties Analysis

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.97 and a consensus Log Po/w of 1.59 . It is soluble, with a solubility of 0.931 mg/ml or 0.00389 mol/l .Applications De Recherche Scientifique

Molecular Structure Analysis

The molecular formula of this compound is C10H10ClN3O2 . Its average mass is 239.658 Da and the monoisotopic mass is 239.046158 Da . The structure of this compound has been characterized using spectroscopic techniques and confirmed using X-ray diffraction .

Density Functional Theory (DFT) Study

The optimized molecular crystal structures of this compound have been determined based on density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were found to be consistent with X-ray diffraction data .

Molecular Electrostatic Potential (MEP) Analysis

MEP analysis of this compound has been performed using computational methods . The negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons and may be a nucleophilic attack site .

Infrared Vibrational Analysis

Infrared vibrational analysis of this compound has also been conducted . This analysis provides valuable information about the types of bonds present in the molecule and their environment.

Biological Activity

Imidazo[1,2-b]pyridazine derivatives, including this compound, have good biological activity and have been widely studied in drug molecules . They show different biological activities and pharmacological properties, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , and anti-proliferative activity .

Acetylcholinesterase Inhibitors

These compounds can also act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibitors of this enzyme are used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis.

Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . GHB is a naturally occurring neurotransmitter that is also used as a medication in the treatment of narcolepsy and alcoholism.

Fluorescence Imaging

Some derivatives of 6-chloroimidazo[1,2-a]pyridine-2, like the one mentioned in this study , have been used in fluorescence imaging. Although it’s not the exact compound you asked for, it’s worth noting that similar compounds have found applications in this field.

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTJVWAXYXJKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438255 | |

| Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

CAS RN |

64067-98-7 | |

| Record name | Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

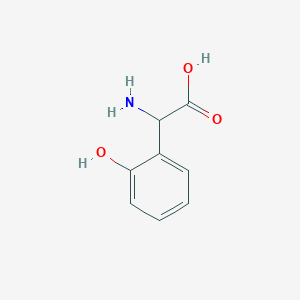

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)